

Spectroscopic and Synthetic Guide to (Ethene)bis(triphenylphosphine)nickel(0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the organonickel complex (ethene)bis(triphenylphosphine)nickel(0), Ni(C₂H₄) (PPh₃)₂. This compound is a key precursor and catalyst in various organic transformations. This document compiles available spectroscopic data, offers a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation and characterization.

Spectroscopic Data

The spectroscopic characterization of Ni(C₂H₄)(PPh₃)₂ is crucial for its identification and quality control. While a complete set of spectroscopic data is not widely reported in the literature, the available ¹H NMR data is presented below. For comparative purposes, spectroscopic data for structurally related nickel-phosphine complexes are also informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Ni(C₂H₄)(PPh₃)₂ provides distinct signals for the coordinated ethene and the triphenylphosphine ligands.



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.51	m	12H	ortho-Protons of PPh₃
6.97	m	18H	meta- and para- Protons of PPh₃
2.63	S	4H	C ₂ H ₄

Solvent: C₆D₆, Reference: TMS

¹³C and ³¹P NMR: To date, the ¹³C and ³¹P NMR data for Ni(C₂H₄)(PPh₃)₂ have not been extensively reported in the peer-reviewed literature.

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for $Ni(C_2H_4)(PPh_3)_2$ is not readily available in the surveyed literature. However, key vibrational modes for related nickel phosphine complexes include characteristic peaks for the P-Ph bonds and, in carbonyl-containing analogues, strong v(CO) bands. For $Ni(C_2H_4)(PPh_3)_2$, one would expect to observe bands corresponding to the C-H and C=C vibrations of the ethene ligand, though these may be weak, and the characteristic absorptions of the triphenylphosphine ligands.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of $Ni(C_2H_4)(PPh_3)_2$ has not been specifically detailed in the available literature. Generally, square planar d^8 nickel(II) complexes, which are related to the Ni(0) d^{10} starting materials for this synthesis, exhibit absorption bands between 450 and 600 nm. For comparison, the UV-visible spectrum of $[NiI_2(PPh_3)_2]$ in toluene shows charge transfer bands at 20,000 and 25,000 cm⁻¹[1].

Experimental Protocol: Synthesis of Ni(C₂H₄)(PPh₃)₂

The synthesis of $Ni(C_2H_4)(PPh_3)_2$ is typically achieved through the displacement of a weakly coordinated ligand, such as 1,5-cyclooctadiene (COD), from a Ni(0) precursor by triphenylphosphine in the presence of ethene.



Reaction:

 $Ni(COD)_2 + 2 PPh_3 + C_2H_4 \rightarrow Ni(C_2H_4)(PPh_3)_2 + 2 COD$

Materials and Reagents:

- Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
- Triphenylphosphine (PPh₃)
- Ethene (C₂H₄) gas
- Anhydrous toluene or other suitable inert solvent
- Standard Schlenk line or glovebox equipment for handling air-sensitive compounds

Procedure:

- Preparation of the Reaction Vessel: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) and two equivalents of triphenylphosphine.
- Dissolution: Anhydrous toluene is added to the flask to dissolve the solids. The solution will typically appear yellow.
- Introduction of Ethene: The atmosphere of the flask is replaced with ethene gas. This can be achieved by bubbling a steady stream of ethene through the solution or by maintaining the reaction under a positive pressure of ethene.
- Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction
 can be monitored by observing a color change and by techniques such as thin-layer
 chromatography (TLC) if applicable.
- Isolation of the Product: Upon completion of the reaction, the product can be isolated by removing the solvent under reduced pressure. The resulting solid is then washed with a nonpolar solvent in which the product is sparingly soluble, such as pentane or hexane, to remove any residual COD and unreacted starting materials.

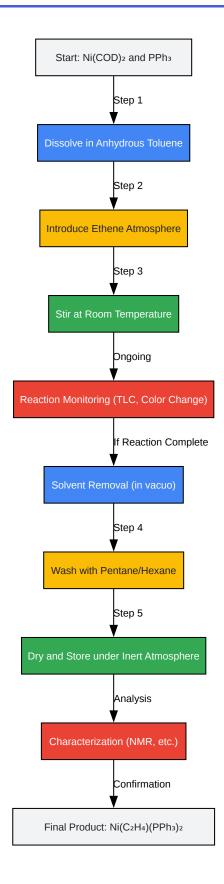


• Drying and Storage: The purified product is dried under vacuum and stored under an inert atmosphere at low temperature, as it is sensitive to air and heat.

Experimental Workflow and Logic

The synthesis and characterization of $Ni(C_2H_4)(PPh_3)_2$ follows a logical progression from starting materials to the final, purified product. The workflow is designed to ensure the successful formation of the target complex while minimizing decomposition.





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Figure 1. Synthetic workflow for $Ni(C_2H_4)(PPh_3)_2$.



This diagram illustrates the sequential steps involved in the synthesis, from the initial mixing of reagents to the final characterization and storage of the product. Each step is critical for achieving a high yield and purity of the desired complex. The use of inert atmosphere techniques throughout the process is paramount due to the air-sensitive nature of the nickel(0) species.

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References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
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